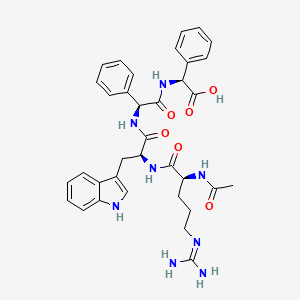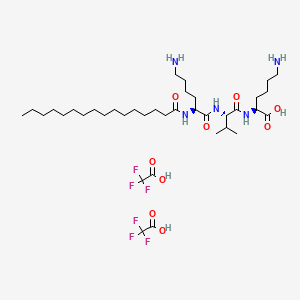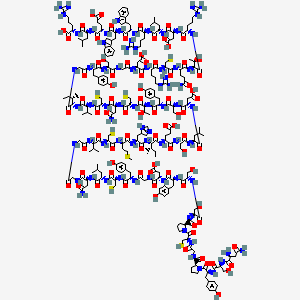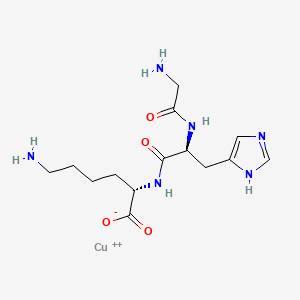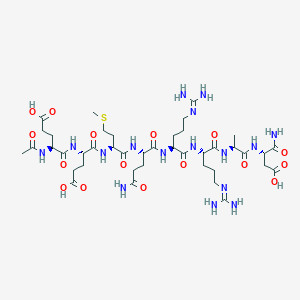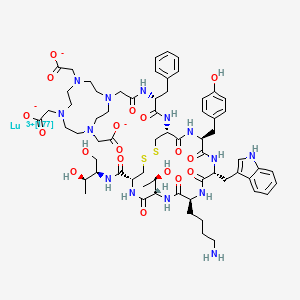
Z-L-Aza-OH*CHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-L-Aza-OH*CHA is a chemical compound that has gained significant attention in scientific research. It is a synthetic amino acid derivative that has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
Z-L-Aza-OH*CHA acts as an inhibitor of various enzymes, including proteases and kinases. It binds to the active site of the enzyme, preventing its activity and leading to the inhibition of the enzyme's function. This mechanism of action has been studied extensively and has provided valuable insights into the development of new drugs targeting enzyme activity.
Biochemical and Physiological Effects:
Z-L-Aza-OH*CHA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of amyloid beta aggregation in Alzheimer's disease, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects and to promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
Z-L-Aza-OH*CHA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for specific enzymes.
Orientations Futures
There are several future directions for research on Z-L-Aza-OH*CHA, including the development of more potent and selective derivatives, the investigation of its effects on different enzymes and biological systems, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the use of Z-L-Aza-OH*CHA in combination with other drugs or therapies may provide new avenues for the treatment of complex diseases.
Conclusion:
In conclusion, Z-L-Aza-OH*CHA is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research on Z-L-Aza-OH*CHA may lead to the development of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Z-L-Aza-OH*CHA involves the reaction of N-Boc-protected azaindoline with Z-L-glutamic acid, followed by the removal of the Boc group. The final product is obtained through the reaction of the resulting intermediate with chloroacetic acid. The synthesis method is relatively simple and can be modified to produce different derivatives of Z-L-Aza-OH*CHA.
Applications De Recherche Scientifique
Z-L-Aza-OH*CHA has been used in various scientific research applications, including drug design and development, enzyme inhibition studies, and peptide chemistry. It has shown promising results in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Numéro CAS |
684270-44-8 |
|---|---|
Formule moléculaire |
C11H12N4O4*C6H13N |
Poids moléculaire |
264,24*99,18 g/mole |
Synonymes |
Z-L-Aza-OH*CHA; Z-Aza-OH*CHA; Cbz-L-Aza-OH*CHA; Cbz-Aza-OH*CHA; Z-L-beta-azidoalanine cyclohexylamine salt; N-alpha-Benzyloxycarbonyl-3-azido-L-alanine cyclohexylamine salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)
